molecular formula C27H36ClN5O6S2 B6527454 ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1135212-46-2

ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B6527454
CAS No.: 1135212-46-2
M. Wt: 626.2 g/mol
InChI Key: ZIKBJYMOGXZZMG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H36ClN5O6S2 and its molecular weight is 626.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 625.1795539 g/mol and the complexity rating of the compound is 948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates various functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound can be broken down into several components:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Benzothiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Dimethylamino group : Typically enhances the lipophilicity and bioavailability of compounds.

Biological Activity Overview

The biological activity of this compound is primarily assessed through various in vitro and in vivo studies. Key areas of interest include:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole have shown effectiveness against a range of bacteria and fungi. A study demonstrated that benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential applications in treating infections .

2. Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this structure. For example, benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . In vitro tests showed that these compounds could effectively inhibit cell proliferation in cancer cell lines.

3. Neuroprotective Effects

The dimethylamino group is known for enhancing neuroprotective effects. Research indicates that compounds with similar structural features can prevent neuronal cell death and reduce oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of structurally related compounds:

StudyCompoundFindings
Benzothiazole DerivativeExhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values lower than traditional antibiotics.
Piperazine-based CompoundInduced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation.
Dimethylamino-substituted CompoundShowed neuroprotective effects in animal models of Alzheimer's disease, reducing amyloid-beta accumulation.

The biological activity of ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase or other key enzymes involved in bacterial metabolism.
  • Interaction with DNA : The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt or MAPK, which are critical for cell survival and proliferation.

Properties

IUPAC Name

ethyl 4-[4-[2-(dimethylamino)ethyl-(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O6S2.ClH/c1-5-37-22-8-7-9-23-24(22)28-26(39-23)32(19-14-29(3)4)25(33)20-10-12-21(13-11-20)40(35,36)31-17-15-30(16-18-31)27(34)38-6-2;/h7-13H,5-6,14-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKBJYMOGXZZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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